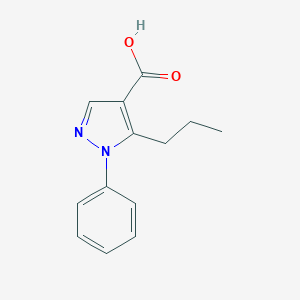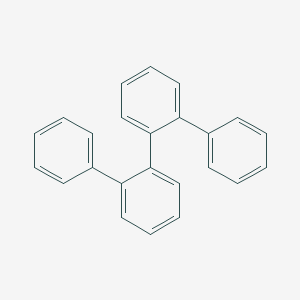
Atrial natriuretic factor (7-23), proline(10)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Pro-atrial natriuretic factor (7-23) is a peptide fragment derived from the larger atrial natriuretic peptide. Atrial natriuretic peptide is a cardiac hormone involved in the regulation of blood pressure, blood volume, and sodium balance. This peptide fragment, specifically, has been studied for its potential physiological and pharmacological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Pro-atrial natriuretic factor (7-23) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
While specific industrial production methods for 10-Pro-atrial natriuretic factor (7-23) are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for purification.
化学反应分析
Types of Reactions
10-Pro-atrial natriuretic factor (7-23) can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residues within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions include oxidized, reduced, or substituted peptide analogs, each with potentially different biological activities.
科学研究应用
10-Pro-atrial natriuretic factor (7-23) has been studied extensively in various fields:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and physiological regulation.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, such as hypertension and heart failure.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
The mechanism of action of 10-Pro-atrial natriuretic factor (7-23) involves binding to specific receptors, such as the guanylyl cyclase receptor. This binding activates the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological effects, including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system.
相似化合物的比较
Similar Compounds
Atrial natriuretic peptide (ANP): The parent molecule from which 10-Pro-atrial natriuretic factor (7-23) is derived.
Brain natriuretic peptide (BNP): Another member of the natriuretic peptide family with similar physiological effects.
C-type natriuretic peptide (CNP): A related peptide with distinct but overlapping functions.
Uniqueness
10-Pro-atrial natriuretic factor (7-23) is unique in its specific amino acid sequence and the resulting biological activity. Its shorter length compared to the full-length atrial natriuretic peptide allows for more targeted studies and potential therapeutic applications.
属性
CAS 编号 |
114284-25-2 |
|---|---|
分子式 |
C73H118N24O22S2 |
分子量 |
1748 g/mol |
IUPAC 名称 |
(6S,9R,14R,20S,26S,29S,32S,38S,41S,44S,50S,53S)-9-amino-29-(3-amino-3-oxopropyl)-6-benzyl-38,47-bis[(2S)-butan-2-yl]-41,50-bis(3-carbamimidamidopropyl)-44-(carboxymethyl)-26-(hydroxymethyl)-32-methyl-20-(2-methylpropyl)-2,5,8,16,19,22,25,28,31,34,37,40,43,46,49,52-hexadecaoxo-11,12-dithia-1,4,7,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecazabicyclo[51.3.0]hexapentacontane-14-carboxylic acid |
InChI |
InChI=1S/C73H118N24O22S2/c1-8-37(5)57-69(116)84-29-52(100)86-39(7)59(106)89-44(21-22-51(75)99)64(111)94-48(33-98)63(110)83-30-53(101)87-45(26-36(3)4)61(108)82-31-54(102)88-49(71(118)119)35-121-120-34-41(74)60(107)92-46(27-40-16-11-10-12-17-40)62(109)85-32-55(103)97-25-15-20-50(97)68(115)91-43(19-14-24-81-73(78)79)66(113)96-58(38(6)9-2)70(117)93-47(28-56(104)105)67(114)90-42(65(112)95-57)18-13-23-80-72(76)77/h10-12,16-17,36-39,41-50,57-58,98H,8-9,13-15,18-35,74H2,1-7H3,(H2,75,99)(H,82,108)(H,83,110)(H,84,116)(H,85,109)(H,86,100)(H,87,101)(H,88,102)(H,89,106)(H,90,114)(H,91,115)(H,92,107)(H,93,117)(H,94,111)(H,95,112)(H,96,113)(H,104,105)(H,118,119)(H4,76,77,80)(H4,78,79,81)/t37-,38-,39-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,57-,58?/m0/s1 |
InChI 键 |
YAHXKFVQBCWUAN-SPMZDROESA-N |
SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC3=CC=CC=C3)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC3=CC=CC=C3)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
规范 SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC3=CC=CC=C3)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
序列 |
CFGPRIDRIGAQSGLGC |
同义词 |
10-Pro-atrial natriuretic factor (7-23) ANF (7-23), Pro(10)- atrial natriuretic factor (7-23), Pro(10)- atrial natriuretic factor (7-23), proline(10)- atriopeptin (7-23), Pro(10)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3S,4aS,6aR,7R,10aR,10bS)-7-(1H-indol-3-ylmethyl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-3-yl]propan-2-ol](/img/structure/B48481.png)





![Dibenzo[e,l]pyrene](/img/structure/B48497.png)






